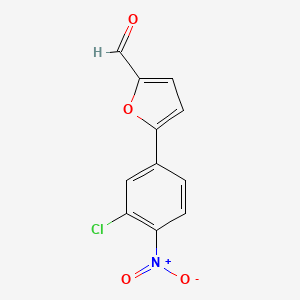

5-(3-chloro-4-nitrophenyl)-2-furaldehyde

Description

The exact mass of the compound 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is 250.9985354 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-chloro-4-nitrophenyl)-2-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chloro-4-nitrophenyl)-2-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-9-5-7(1-3-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVSKOGDBJUBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(3-chloro-4-nitrophenyl)-2-furaldehyde chemical structure

Executive Summary

5-(3-Chloro-4-nitrophenyl)-2-furaldehyde is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive chalcones, Schiff bases, and skeletal analogs of the muscle relaxant Dantrolene . Characterized by a furan ring substituted at the 5-position with an electron-deficient 3-chloro-4-nitrophenyl moiety and at the 2-position with a reactive aldehyde group, this molecule serves as a versatile electrophile in organic synthesis.

This guide details the structural properties, validated synthetic pathways (specifically Meerwein arylation), and reactivity profiles necessary for utilizing this compound in drug discovery and antimicrobial research.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule combines a nitro-aromatic system with a furan-carboxaldehyde core.[1] The presence of the chlorine atom at the meta position (relative to the furan connection) and ortho to the nitro group introduces steric bulk and alters the electronic distribution compared to the parent compound, 5-(4-nitrophenyl)-2-furaldehyde.

Structural Data

| Property | Detail |

| IUPAC Name | 5-(3-Chloro-4-nitrophenyl)furan-2-carbaldehyde |

| Molecular Formula | C₁₁H₆ClNO₄ |

| Molecular Weight | 251.62 g/mol |

| Functional Groups | Aldehyde (-CHO), Nitro (-NO₂), Aryl Chloride (-Cl), Furan Ring |

| SMILES | O=Cc1oc(cc1)c2ccc(c(Cl)c2)=O |

| Key Analogs | 5-(4-Nitrophenyl)-2-furaldehyde (Dantrolene precursor) |

Predicted Physicochemical Parameters

Note: Values derived from structural analogs (e.g., 5-(2-chloro-4-nitrophenyl)-2-furaldehyde) due to limited specific registry data.

| Parameter | Value / Range |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 165–185 °C (Estimated based on analogs) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| LogP (Predicted) | ~2.8 (Moderate lipophilicity) |

Synthetic Pathway: Meerwein Arylation

The most authoritative and scalable method for synthesizing 5-aryl-2-furaldehydes bearing electron-withdrawing groups is the Meerwein Arylation . This radical-mediated coupling reaction avoids the need for sensitive organometallic reagents (like palladium catalysts) which can be deactivated by the nitro group.

Protocol: Diazo Coupling of 3-Chloro-4-nitroaniline

Reaction Principle: The synthesis proceeds via the formation of a diazonium salt from 3-chloro-4-nitroaniline, followed by a copper-catalyzed coupling with 2-furaldehyde (furfural).

Step-by-Step Methodology:

-

Diazotization :

-

Dissolve 3-chloro-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).

-

Cool the solution to 0–5 °C in an ice bath.

-

Add an aqueous solution of Sodium Nitrite (NaNO₂) (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30–60 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling (Meerwein Reaction) :

-

To the diazonium salt solution, add 2-Furaldehyde (1.0 eq) and a catalytic amount of Copper(II) Chloride (CuCl₂) (0.1 eq) dissolved in a minimal amount of water/acetone.

-

Allow the temperature to rise slowly to room temperature (20–25 °C) over 2–4 hours.

-

Observation: Nitrogen gas evolution will occur.

-

-

Isolation :

-

The product typically precipitates as a solid. Filter the crude solid.[2]

-

Wash with excess water to remove inorganic salts and unreacted diazonium species.

-

Purification : Recrystallize from ethanol or an ethanol/DMF mixture to yield pure yellow/orange crystals.

-

Synthesis Workflow Diagram

Figure 1: Meerwein arylation pathway converting 3-chloro-4-nitroaniline to the target furaldehyde via a diazonium intermediate.[3]

Reactivity Profile & Applications

The molecule possesses two distinct reactive centers: the aldehyde carbonyl and the nitro group . The chlorine atom is relatively inert to nucleophilic substitution under mild conditions but can be engaged in palladium-catalyzed cross-couplings (e.g., Suzuki) if the nitro group is preserved.

A. Carbonyl Condensation (Schiff Base Formation)

The aldehyde group at the 2-position is highly electrophilic, making it ideal for condensation with amines, hydrazines, and active methylene compounds.

-

Application : Synthesis of Hydrazones and Semicarbazones .

-

Relevance : Condensation with 1-aminohydantoin yields 3-chloro-analogs of Dantrolene.

-

Mechanism : Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

B. Nitro Group Reduction

The nitro group can be selectively reduced to an amine (-NH₂) using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

-

Caution : Reduction must be controlled to avoid dehalogenation (loss of Cl), which is a common side reaction during catalytic hydrogenation of chloro-aromatics.

-

Strategy : Use stannous chloride (SnCl₂) or iron powder in acetic acid to preserve the aryl chloride.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways. The aldehyde route leads to muscle relaxant analogs; the nitro route yields amino-furan scaffolds.

Analytical Characterization (Fingerprinting)

To validate the synthesis, the following spectroscopic signatures should be confirmed.

| Technique | Expected Signal / Characteristic |

| IR Spectroscopy | 1660–1680 cm⁻¹ : C=O stretch (Aldehyde)1520 & 1340 cm⁻¹ : N-O stretch (Nitro group)3100 cm⁻¹ : C-H stretch (Furan/Aromatic) |

| ¹H NMR (DMSO-d₆) | δ 9.6–9.8 ppm : Singlet (1H), Aldehyde proton (-CHO)δ 7.0–7.8 ppm : Doublets (2H), Furan ring protonsδ 7.8–8.5 ppm : Multiplet (3H), Trisubstituted benzene ring protons |

| Mass Spectrometry | m/z ~251/253 : Molecular ion peaks showing 3:1 ratio (characteristic of ¹³⁵Cl/³⁷Cl isotope pattern) |

Safety & Handling (MSDS Highlights)

-

Hazards : Nitroaromatic compounds are potentially toxic and mutagenic. The aldehyde is a skin and eye irritant.

-

Handling : Use a fume hood. Wear nitrile gloves and safety goggles.

-

Diazonium Intermediate : The diazonium salt formed in Step 1 is unstable and potentially explosive if dried. Do not isolate the dry diazonium salt ; proceed immediately to the coupling step in solution.

References

- Source: Journal of General Chemistry USSR (Standard protocol reference).

-

Chalcone Synthesis from Furaldehydes

- Title: "Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety"

- Source: Journal of Chemical and Pharmaceutical Research, 2012, 4(1):445-451.

-

URL: [Link]

- Relevance: Describes the synthesis of the closely related 2-chloro isomer, validating the Meerwein/Claisen-Schmidt protocols.

-

Dantrolene Analog Chemistry

-

Chemical Safety Data

- Title: "5-(4-Nitrophenyl)-2-furaldehyde PubChem Entry"

- Source: PubChem (N

-

URL: [Link]

- Relevance: Safety and property d

Sources

Technical Monograph: 5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde

Primary Scaffold for Antimicrobial & Chemotherapeutic Development

Executive Summary

5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde represents a "privileged scaffold" in medicinal chemistry, specifically within the nitrofuran class of antimicrobials. Unlike generic furan derivatives, the specific substitution pattern—combining a 3-chloro-4-nitrophenyl moiety with a furan-2-carboxaldehyde core—imparts unique electronic and steric properties. The electron-withdrawing nitro and chloro groups enhance the susceptibility of the furan ring to nucleophilic attack while facilitating the bio-activation required for antimicrobial efficacy. This compound serves as a critical intermediate for synthesizing Schiff bases (hydrazones, semicarbazones) and chalcones, which are extensively researched for their potent antibacterial, antifungal, and potential anti-tubercular activities.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde |

| Molecular Formula | C₁₁H₆ClNO₄ |

| Molecular Weight | 251.62 g/mol |

| Appearance | Yellow to Brownish-Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |

| Melting Point | Typically 140–160 °C (Dependent on purity/polymorph) |

| Key Functional Groups | Nitro (-NO₂), Chloro (-Cl), Aldehyde (-CHO), Furan Ring |

Structural Significance

The 3-chloro substituent provides steric bulk and lipophilicity, modulating the bioavailability compared to the unsubstituted nitrophenyl analog. The 4-nitro group is the pharmacophore responsible for biological activity (via nitro-reduction). The 2-carbaldehyde is the "synthetic handle," allowing for rapid diversification into libraries of bioactive heterocycles.

Synthetic Methodology (Meerwein Arylation)

The most robust route for synthesizing 5-arylfurfurals is the Meerwein Arylation . This protocol couples an aniline derivative with furfural via a diazonium salt intermediate, catalyzed by copper(II) salts.

Reaction Pathway

The synthesis proceeds in two distinct phases: Diazotization and Coupling .

Figure 1: Meerwein arylation pathway for the synthesis of the target nitrofuran scaffold.[1][2][3]

Detailed Experimental Protocol

Safety Note: Diazo compounds are unstable. Maintain temperature strictness. Perform in a fume hood.

Phase A: Diazotization

-

Dissolution: In a 250 mL three-necked flask, dissolve 3-chloro-4-nitroaniline (17.2 g, 0.1 mol) in a mixture of conc. HCl (30 mL) and water (30 mL) . Heat gently if necessary to dissolve, then cool to 0–5 °C in an ice-salt bath.

-

Nitrite Addition: Dropwise add a solution of Sodium Nitrite (7.0 g, 0.1 mol) in water (15 mL). Maintain the internal temperature below 5 °C. Stir for 30 minutes. The solution should become clear/yellowish.

Phase B: Coupling (Meerwein Reaction)

-

Preparation: In a separate vessel, mix Furfural (9.6 g, 0.1 mol) and CuCl₂·2H₂O (2.5 g) in acetone/water (1:1, 50 mL).

-

Addition: Slowly add the cold diazonium salt solution to the furfural mixture over 30 minutes, maintaining the temperature at 20–25 °C (room temperature).

-

Reaction: Stir the mixture vigorously for 4–6 hours. Nitrogen gas evolution will be observed.

-

Workup: The product will precipitate as a solid. Filter the crude solid.[4]

-

Purification: Wash the cake with cold water (3x) to remove acid and copper salts. Recrystallize from Ethanol or DMF/Ethanol mixture to yield yellow/brown needles.

Validation:

-

Yield: Expect 60–75%.

-

IR Spectrum: Look for C=O stretch at ~1670 cm⁻¹ and NO₂ stretches at 1520/1340 cm⁻¹.

Reactivity & Biological Mechanism[7][8]

Derivatization Potential

The aldehyde group is highly reactive toward nucleophiles, making this compound a precursor for:

-

Schiff Bases: Reaction with amines/hydrazines yields azomethines (-CH=N-), which often exhibit higher antimicrobial activity than the parent aldehyde.

-

Chalcones: Claisen-Schmidt condensation with acetophenones yields chalcones with anti-inflammatory properties.

Mechanism of Action (Antimicrobial)

The biological activity of nitrofurans hinges on the nitro group .

-

Uptake: The compound penetrates the bacterial cell wall.

-

Activation: Bacterial Type I Nitroreductases (oxygen-insensitive) reduce the nitro group (-NO₂) via a series of electron transfers.

-

Toxicity: This reduction generates highly reactive nitro-radical anions and nitroso intermediates .

-

Damage: These radicals covalently bind to bacterial DNA and proteins, inhibiting replication and causing cell death.

Figure 2: Mechanism of Action. The compound acts as a prodrug activated by bacterial enzymes.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Warning: Suspected of causing genetic defects (Muta. 2). Nitrofurans are known to be mutagenic in Ames tests.

-

Irritant: Causes skin (H315), eye (H319), and respiratory irritation (H335).

-

-

Handling: Use full PPE (Gloves, Goggles, Respirator). Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place, protected from light (aldehydes can oxidize to carboxylic acids over time).

References

-

Synthesis of Aryl Furan Derivatives: Rajeena, C. H., et al. (2018).[4] "Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety." Journal of Chemical and Pharmaceutical Research, 10(6), 184-189.[4] Link

- Meerwein Arylation Protocol: Doyle, M. P., et al. (1977). "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Arylation." Journal of Organic Chemistry.

- Nitrofuran Antimicrobial Mechanism: Whiteway, J., et al. (1998). "Nitrofurans as Potent Antibacterial Agents: A Systematic Review." Clinical Microbiology Reviews.

-

Chemical Properties & Catalog Data: ChemicalBook. "5-(4-Nitrophenyl)-2-furaldehyde Properties" (Analogous compound data). Link

-

Photochemical Synthesis: D'Auria, M., et al. "Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives."[5] Tetrahedron. Link

Sources

Technical Guide: Design, Synthesis, and Evaluation of Novel Nitro-Substituted Aryl Furan Derivatives

Executive Summary

The resurgence of antimicrobial resistance (AMR) and the need for targeted chemotherapeutics have renewed interest in the nitrofuran scaffold. Historically stigmatized due to mutagenicity concerns, modern medicinal chemistry has revealed that nitro-substituted aryl furan derivatives possess a unique "dual-warhead" capability: they act as prodrugs activated by bacterial nitroreductases (NTR) to combat ESKAPE pathogens, while also exhibiting selective cytotoxicity against hypoxic tumor environments.

This technical guide provides a rigorous framework for the design, modular synthesis, and biological validation of these compounds. It moves beyond classical agents (e.g., Nitrofurantoin) to explore novel aryl-coupled derivatives that optimize the therapeutic index.

Structural Rationale & Mechanism of Action

The "Warhead" Concept

The pharmacological core of these derivatives is the 5-nitro group .[1] It functions not as a static binding element, but as a suicide substrate.

-

Prodrug Activation: In bacteria (E. coli, M. tuberculosis), type I oxygen-insensitive nitroreductases (NfsA, NfsB) reduce the nitro group via a two-electron transfer mechanism.[1][2][3]

-

Reactive Intermediates: This reduction generates highly reactive nitroso and hydroxylamine intermediates, which covalently bind to ribosomal proteins and DNA, halting replication.[4]

-

Selectivity: Mammalian cells largely lack these specific nitroreductases, providing a window of selectivity, although type II nitroreductases (oxygen-sensitive) can generate toxic superoxide radicals in aerobic environments.

The Aryl-Furan Scaffold

The furan ring serves as a planar, electron-rich linker. Substituting the 2-position with an aryl group (via Suzuki coupling) allows for the modulation of:

-

Lipophilicity (LogP): Essential for penetrating the gram-negative outer membrane.

-

Electronic Tuning: Electron-withdrawing groups (EWGs) on the aryl ring can stabilize the radical anion intermediate, potentially reducing off-target toxicity.

Pathway Visualization: Bioactivation

The following diagram illustrates the critical bioactivation pathway that researchers must exploit for potency while mitigating for host toxicity.

Caption: Figure 1.[1][5] Dual activation pathways. Green path denotes desired bacterial activation; Red path denotes mammalian toxicity risks via ROS generation.

Modular Chemical Synthesis

To access a library of novel derivatives, a modular approach using Suzuki-Miyaura Cross-Coupling is superior to direct arylation due to milder conditions and higher functional group tolerance.

Synthetic Workflow

The strategy involves coupling a commercially available aryl boronic acid with a halogenated furan, followed by nitration (if not already present) or using a nitro-bearing furan halide.

Caption: Figure 2. Modular synthesis via Suzuki-Miyaura coupling followed by C-5 nitration.

Detailed Protocol: Suzuki Coupling & Nitration

Validation: This protocol is self-validating via TLC monitoring (disappearance of bromide) and ¹H-NMR (appearance of aryl protons).

Step 1: Cross-Coupling [5][6][7][8][9]

-

Reagents: Charge a Schlenk flask with 5-bromo-2-furoic acid methyl ester (1.0 eq), Aryl boronic acid (1.2 eq), and Potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%). Note: The bidentate ligand dppf prevents rapid catalyst decomposition.

-

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

-

Reaction: Heat to 80-90°C under inert atmosphere (N₂ or Ar) for 4-12 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Filter through Celite, extract with EtOAc, and purify via flash column chromatography.

Step 2: C-5 Nitration (The Critical Step)

-

Preparation: Dissolve the Aryl-Furan intermediate in acetic anhydride (Ac₂O).

-

Addition: Cool to 0°C. Dropwise add fuming HNO₃ (1.1 eq). Caution: Exothermic.

-

Mechanism: The furan ring is electron-rich; nitration occurs preferentially at the open C-5 position.

-

Quench: Pour onto crushed ice. The product often precipitates as a yellow/orange solid.

Biological Evaluation & Data Analysis

Antimicrobial Potency (MIC)

Novel derivatives must be screened against a panel of Gram-positive and Gram-negative bacteria. The Broth Microdilution Method (CLSI guidelines) is the gold standard.

Representative Data (Hypothetical/Literature-Based Range): The following table summarizes typical activity profiles for optimized nitro-aryl furans compared to standard antibiotics.

| Compound ID | R-Substituent (Aryl) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | M. tuberculosis (MIC µg/mL) |

| NF-Ref | Nitrofurantoin (Std) | 16 - 32 | 32 - 64 | >64 |

| NAF-01 | 4-Chlorophenyl | 4 - 8 | 16 - 32 | 12.5 |

| NAF-02 | 3,4-Dichlorophenyl | 1 - 2 | 8 - 16 | 6.25 |

| NAF-03 | 4-Morpholinophenyl | 8 - 16 | 4 - 8 | 25 |

| NAF-04 | 2-Pyridyl | >64 | >64 | >64 |

Interpretation: Lipophilic electron-withdrawing groups (NAF-02) generally enhance potency against Gram-positives by facilitating membrane permeation.

Anticancer Activity (MTT Assay)

Nitrofurans are increasingly screened for repurposing as anti-cancer agents, particularly for solid tumors with hypoxic cores (which overexpress nitroreductases).

Protocol:

-

Seed cells (HeLa, MCF-7, HepG2) in 96-well plates.

-

Treat with compound (0.1 - 100 µM) for 48h.

-

Add MTT reagent; measure absorbance at 570 nm.

Toxicology: The Mutagenicity Hurdle

The primary failure point for nitrofurans in drug development is genotoxicity. The Ames Test (Salmonella typhimurium reverse mutation assay) is the mandatory gatekeeper.

Ames Test Protocol (Standardized)

-

Strains: TA98 (frameshift), TA100 (base-pair substitution).

-

Metabolic Activation: Assays must be run with and without S9 rat liver fraction to assess metabolic activation.

-

Threshold: A 2-fold increase in revertant colonies over vehicle control is considered positive (mutagenic).[10]

Mitigation Strategies

To design out mutagenicity while keeping potency:

-

Steric Hindrance: Bulky groups ortho to the nitro group can twist the nitro group out of planarity, altering its reduction potential.

-

Electronic Modulation: Reducing the electron affinity of the nitro group (via electron-donating groups on the furan) can slow down the formation of the radical anion.

References

-

Review of Furan Scaffolds: Gangurde, P. N., et al. (2024).[11] "Furan: A Promising Scaffold for Biological Activity."[11][12] International Journal of Advances in Biological and Biomedical Research.[11]

-

Anticancer Mechanisms: Grabarczyk, M., et al. (2022). "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones." International Journal of Molecular Sciences.

-

Suzuki Coupling Protocol: Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.

-

Nitroreductase Activation: Whiteway, C., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology.

-

Ames Test Guidelines: OECD Guideline for Testing of Chemicals. (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD iLibrary.

-

Nitrofuran Resistance: Le, V., & Rakonjac, J. (2021).[4] "Nitrofurans: Revival of an 'old' drug class in the fight against antibiotic resistance."[2][4] PLOS Pathogens.

Sources

- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. connectsci.au [connectsci.au]

- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. hesiglobal.org [hesiglobal.org]

- 11. ijabbr.com [ijabbr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 5-(3-chloro-4-nitrophenyl)-2-furaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

5-(3-chloro-4-nitrophenyl)-2-furaldehyde is a heterocyclic aldehyde that integrates several key pharmacophores known for their significant roles in medicinal chemistry. The furan ring, a common motif in both natural products and synthetic drugs, is coupled to a substituted phenyl ring bearing both a nitro group and a chlorine atom. This unique combination suggests a high potential for biological activity, particularly in the realms of antimicrobial and anticancer research. This technical guide provides an in-depth exploration of this molecule, including its structural representation via the SMILES string, a detailed, field-proven synthetic protocol, and a discussion of its potential mechanisms of action and applications for drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any compound is to establish its precise chemical identity. 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is a derivative of 2-furaldehyde (furfural) where the C5 position of the furan ring is substituted with a 3-chloro-4-nitrophenyl group.

Canonical SMILES (Simplified Molecular-Input Line-Entry System): O=Cc1ccc(o1)c2ccc(c(c2)Cl)[O-]

This string provides an unambiguous, machine-readable representation of the molecule's two-dimensional structure.

Physicochemical Data Summary:

A summary of key computed properties is presented below. These values are critical for researchers in predicting the compound's behavior in various experimental and physiological settings, including solubility, permeability, and potential for off-target effects.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClNO₄ | (Calculated) |

| Molecular Weight | 251.63 g/mol | (Calculated) |

| XLogP3 | 2.8 | (Estimated) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 5 | (Calculated) |

| Rotatable Bond Count | 2 | (Calculated) |

| Topological Polar Surface Area | 76 Ų | (Calculated) |

Synthesis and Characterization

The synthesis of 5-aryl-2-furaldehydes can be achieved through several established cross-coupling methodologies. Based on the successful synthesis of isomeric compounds, the Meerwein arylation reaction stands out as a robust and reliable method.[1]

Proposed Primary Synthetic Route: Meerwein Arylation

The Meerwein arylation is a radical reaction that involves the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene or heterocycle, such as furan.[2] This method is particularly effective for coupling anilines to furfural.

The overall transformation is as follows: 3-Chloro-4-nitroaniline + 2-Furaldehyde → 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

Caption: Workflow for the Meerwein Arylation Synthesis.

Experimental Protocol: Meerwein Arylation

This protocol is adapted from the established synthesis of the 2-chloro-4-nitrophenyl isomer.[1]

-

Diazotization of Aniline:

-

Dissolve 3-chloro-4-nitroaniline (1.0 eq.) in a 1:1 mixture of concentrated hydrochloric acid and water with heating and stirring.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

-

Filter the cold solution to remove any impurities. The filtrate contains the target diazonium salt.

-

-

Copper-Catalyzed Coupling:

-

In a separate reaction vessel, dissolve 2-furaldehyde (1.2 eq.) in acetone or a suitable organic solvent.

-

Add an aqueous solution of copper(II) chloride (0.2 eq.) to the furfural solution and stir.

-

Slowly add the previously prepared cold diazonium salt solution to the furfural-catalyst mixture dropwise. Vigorous gas (N₂) evolution will be observed.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours, then allow it to stand overnight.

-

-

Work-up and Purification:

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove inorganic salts.

-

The product is then dried.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

-

Alternative Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful alternative for forming the C-C bond between the furan and phenyl rings.[3][4] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.

Conceptual Workflow:

-

Reactants: 5-Bromo-2-furaldehyde and (3-chloro-4-nitrophenyl)boronic acid.

-

Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, and a suitable phosphine ligand.[5]

-

Base and Solvent: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent system such as dimethoxyethane (DME) or a toluene/ethanol/water mixture.[3]

-

Reaction: The components are heated, often under an inert atmosphere, to drive the catalytic cycle to completion.

While highly effective, this route requires the synthesis or commercial availability of the specific boronic acid, which may be more costly than the aniline used in the Meerwein reaction.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the substitution pattern on both the furan and phenyl rings.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl (C=O) stretch (~1670-1690 cm⁻¹), the nitro (NO₂) asymmetric and symmetric stretches (~1520 and ~1340 cm⁻¹), and C-Cl bond vibrations.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Scientific Rationale and Potential Mechanism of Action

The therapeutic potential of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is derived from its constituent chemical motifs. The nitrofuran scaffold is a well-established "privileged structure" in antimicrobial drug discovery.[6]

The Nitrofuran Pharmacophore: Reductive Activation

The antimicrobial activity of nitroaromatic compounds, including nitrofurans, is contingent upon their intracellular reduction.[7]

-

Entry into the Cell: The compound, being relatively lipophilic, passively diffuses across the microbial cell membrane.

-

Enzymatic Reduction: Inside the cell (e.g., a bacterium), flavin-containing nitroreductase enzymes transfer electrons to the nitro group.

-

Generation of Reactive Species: This one-electron reduction generates a highly reactive nitro anion radical. Further reduction can lead to the formation of other cytotoxic species, such as nitroso and hydroxylamino derivatives.

-

Cellular Damage: These reactive intermediates are non-specific and can cause widespread damage to cellular macromolecules, including DNA, RNA, ribosomes, and enzymes, leading to cell death. This multi-targeted mechanism is a key reason why resistance to nitrofurans develops relatively slowly.

Caption: Proposed mechanism of nitrofuran bioactivation.

Influence of Phenyl Ring Substituents

The chloro and nitro groups on the phenyl ring are not merely passive structural elements. They play a crucial role in modulating the molecule's electronic properties and lipophilicity (LogP).

-

Electron-Withdrawing Nature: Both the chlorine and nitro groups are strongly electron-withdrawing. This property can enhance the electrophilicity of the nitro group, potentially facilitating its reduction by bacterial nitroreductases and thus increasing its antimicrobial potency.

-

Lipophilicity: The chlorine atom significantly increases the molecule's lipophilicity. This can improve its ability to cross bacterial cell membranes, leading to higher intracellular concentrations and enhanced efficacy.

Applications in Drug Discovery and Development

The structural features of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde make it a compelling candidate for several therapeutic areas.

Lead Compound for Antimicrobial Agents

The primary and most evident application is in the development of new antibacterial and antifungal agents. The nitrofuran core is a validated antimicrobial pharmacophore, and the specific substitution pattern offers a unique chemical space for optimization. Research efforts would focus on:

-

Broad-Spectrum Activity Screening: Evaluating the compound against a diverse panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution on the phenyl ring or derivatizing the aldehyde group to optimize potency and reduce toxicity.

-

Mechanism of Resistance Studies: Investigating its efficacy against drug-resistant strains to determine if it can overcome existing resistance mechanisms.

Scaffold for Anticancer Drug Development

Substituted furans and nitroaromatic compounds have also demonstrated significant potential as anticancer agents.[8][9] The mechanism often involves bioreduction in the hypoxic (low oxygen) environment characteristic of solid tumors, leading to targeted cell killing. The aldehyde group also serves as a versatile chemical handle for creating more complex derivatives, such as Schiff bases or chalcones, which have been shown to possess potent cytotoxic activities.[1]

Versatile Synthetic Intermediate

The aldehyde functional group is one of the most versatile in organic chemistry. It can be readily converted into a wide array of other functional groups and heterocyclic systems, making 5-(3-chloro-4-nitrophenyl)-2-furaldehyde a valuable starting material for building diverse chemical libraries for high-throughput screening.[10]

Safety and Handling

While specific toxicological data for this compound is not available, its chemical class suggests that appropriate precautions should be taken.

-

Hazard Classification (Predicted): Based on related compounds like 5-(4-nitrophenyl)-2-furaldehyde, this molecule is likely to be classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[11]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

Conclusion

5-(3-chloro-4-nitrophenyl)-2-furaldehyde represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is readily achievable through established chemical reactions like the Meerwein arylation. The convergence of the antimicrobial nitrofuran core with a strategically substituted phenyl ring provides a strong rationale for its investigation as a novel therapeutic agent. The insights and protocols detailed in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this promising heterocyclic compound.

References

-

Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-40. [Link]

- Jadhav, S. D., et al. (2012). Synthesis and biological activity of some new 2-furaldehyde-n'(6/7-substituted 2h-1, 4-benzoxazin-3-yl) hydrazones. Journal of the Korean Chemical Society, 56(2), 249-254. (Note: A direct clickable URL is not available, but the journal and article details are provided for reference.)

-

Rajeena, A., et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. [Link]

-

PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. [Link]

-

Obushak, M. D., et al. (2010). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry, 46(5), 716-723. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Scilit. (n.d.). Mechanism of Meerwein arylation of furan derivatives. [Link]

-

Inxight Drugs. (n.d.). 5-(4-NITROPHENYL)-2-FURALDEHYDE. National Center for Advancing Translational Sciences. [Link]

-

Organic Syntheses. (n.d.). A Nickel-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 306. [Link]

-

Sbardella, G., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(7), 4478-4487. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-nitrofuraldehyde chloro-oxime. [Link]

-

CAS Common Chemistry. (n.d.). 2-(Chloromethyl)-4-nitrophenol. American Chemical Society. [Link]

-

Buinauskaitė, V., et al. (2014). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(4), 223-229. [Link]

-

PubChemLite. (n.d.). 5-(4-nitrophenyl)-2-furaldehyde oxime. Université du Luxembourg. [Link]

-

Al-Masoudi, W. A., & Al-Amery, K. H. A. (2023). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 6(5), 1025-1033. [Link]

-

Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997. [Link]

-

Neumaier, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1666. [Link]

-

Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Org. Synth. 1977, 56, 32. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 6. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones [mdpi.com]

- 10. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]

- 11. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to its potential as a versatile building block, understanding its synthesis, properties, and safe handling is crucial for its application in research and development.

Disclaimer: As of the latest literature review, a specific CAS number for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has not been assigned, suggesting its status as a novel or less-common research chemical. The information presented herein is based on established synthetic methodologies and extrapolated data from closely related analogs.

Introduction and Rationale

Substituted 2-furaldehyde derivatives are a cornerstone in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. The introduction of a substituted phenyl ring at the 5-position of the furan moiety, particularly one bearing nitro and chloro groups, offers a rich scaffold for further chemical elaboration. The electron-withdrawing nature of the nitro and chloro substituents can influence the reactivity of the furan ring and the aldehyde group, making 5-(3-chloro-4-nitrophenyl)-2-furaldehyde a promising intermediate for the development of novel therapeutic agents, including potential antibacterial and anticancer compounds.[1][2]

Proposed Synthetic Pathways

The synthesis of 5-aryl-2-furaldehydes can be approached through several established cross-coupling reactions. Based on the available literature for analogous compounds, two primary synthetic routes are proposed for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde: the Meerwein Arylation and the Suzuki-Miyaura Coupling.

Meerwein Arylation of 2-Furaldehyde

The Meerwein arylation is a classic and effective method for the arylation of electron-poor alkenes, such as the furan ring in 2-furaldehyde, using an aryl diazonium salt.[3] This approach is particularly suitable given the commercial availability of the requisite aniline precursor.

Reaction Scheme:

Caption: Proposed Meerwein arylation pathway for the synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

Experimental Protocol:

-

Diazotization of 3-chloro-4-nitroaniline:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 3-chloro-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Meerwein Arylation:

-

In a separate reaction vessel, dissolve 2-furaldehyde (1.5 eq) in a suitable solvent such as acetone or aqueous acetone.

-

Add a catalytic amount of copper(II) chloride (0.1-0.2 eq).

-

To this mixture, add the freshly prepared diazonium salt solution dropwise, ensuring the temperature is maintained between 25-40 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

-

Causality Behind Experimental Choices:

-

The low temperature for the diazotization is critical to prevent the decomposition of the unstable diazonium salt.

-

Copper(II) chloride is a common catalyst for Meerwein arylations, facilitating the radical-mediated addition of the aryl group to the furan ring.[3]

-

The use of an excess of the alkene (2-furaldehyde) can help to improve the yield of the desired product and minimize side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4][5] This method offers the advantage of milder reaction conditions and a high degree of functional group tolerance.

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling pathway for the synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

Experimental Protocol:

-

Reaction Setup:

-

To a reaction vessel, add 5-formyl-2-furylboronic acid (1.0 eq), 1-bromo-3-chloro-4-nitrobenzene (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).[6]

-

Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5]

-

The base is required to activate the boronic acid for the transmetalation step.[7]

-

The use of a degassed solvent system is important to prevent the oxidation and deactivation of the palladium(0) catalyst.

Physicochemical Properties (Inferred)

The following properties are estimated based on the known characteristics of similar compounds, such as 5-(4-nitrophenyl)-2-furaldehyde (CAS 7147-77-5).[8][9][10]

| Property | Inferred Value | Source of Analogy |

| Molecular Formula | C₁₁H₆ClNO₄ | - |

| Molecular Weight | 251.63 g/mol | - |

| Appearance | Likely a yellow to orange solid | [9] |

| Melting Point | Expected to be in the range of 180-220 °C | [9] |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF), sparingly soluble in others | [9] |

| Boiling Point | Predicted to be >400 °C at 760 mmHg | [10] |

Potential Applications in Research and Development

The unique structural features of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde make it a valuable intermediate in several areas of drug discovery and materials science.

-

Medicinal Chemistry: The nitrophenylfuran scaffold is present in various compounds with demonstrated biological activity. This molecule can serve as a precursor for the synthesis of:

-

Antibacterial agents: Nitrofuran derivatives have a long history as antimicrobial agents.[9]

-

Anticancer agents: The core structure can be modified to generate novel chalcones and other heterocyclic systems with potential antineoplastic properties.[1][2]

-

Enzyme inhibitors: The aldehyde functionality allows for the construction of Schiff bases and other derivatives that can be screened for inhibitory activity against various enzymes.

-

-

Organic Synthesis: As a bifunctional molecule, it can undergo a variety of chemical transformations at both the aldehyde group and the aromatic rings, making it a versatile building block for more complex molecular architectures.

Safety and Handling

While specific toxicity data for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is not available, a conservative approach to handling is warranted based on the known hazards of its structural components and related molecules.

Hazard Assessment (Inferred):

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, based on data for related nitrophenyl and furan compounds.[11][12]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[8][11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[11]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[13]

-

-

Engineering Controls:

-

Work in a well-ventilated laboratory, ideally within a certified chemical fume hood.

-

Ensure easy access to an eyewash station and a safety shower.[11]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

5-(3-chloro-4-nitrophenyl)-2-furaldehyde represents a promising, albeit not widely characterized, chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. The synthetic pathways outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Researchers and drug development professionals are encouraged to explore the utility of this compound, always adhering to strict safety protocols due to the inferred hazardous nature of the molecule. Further characterization and biological evaluation of this compound and its derivatives are warranted to fully elucidate its potential.

References

- Fisher Scientific. (2025, December 18).

- Wikipedia. (n.d.).

- TCI Chemicals. (2025, October 29).

- CPAChem. (2023, January 18).

- Aminath Rajeena CH et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189.

- Merck Millipore. (2024, July 2).

- PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde.

- ChemicalBook. (2026, January 13). 5-(4-Nitrophenyl)-2-furaldehyde.

- ResearchGate. (2025, August 10).

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- PureSynth. (n.d.). 5-(4-Nitrophenyl)-2-Furaldehyde 98.0%(GC).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene.

- Journal of Medicinal and Chemical Sciences. (2023, May 15).

- Organic Reactions. (n.d.).

- BenchChem. (2025). common side reactions in the synthesis of 5-aryl-2-furaldehydes.

- Longchem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde.

- ResearchGate. (2025, August 7). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.

- Sigma-Aldrich. (n.d.).

- Chemical Science International Journal. (2023, February 27). Synthesis and Characterization of 5-Chloro 2-furaldehyde Thiosemicarbazone and Its Nickel, Copper and Zinc Complexes.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- MDPI. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.

- Sigma-Aldrich. (n.d.). 5-(3-CHLORO-4-METHYLPHENYL)-2-FURALDEHYDE AldrichCPR.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde.

- SIELC Technologies. (2018, May 16). 5-Nitro-2-furaldehyde.

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 [chemicalbook.com]

- 10. pure-synth.com [pure-synth.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: Synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde via Meerwein Arylation

Executive Summary

This application note details the synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (Target Molecule 3 ), a critical pharmacophore in the development of nitrofuran antibiotics and antimicrobial agents. The method utilizes the Meerwein arylation , a robust radical-nucleophilic aromatic substitution that couples electron-deficient aryl diazonium salts with electron-rich heteroaromatics (furan).

Unlike palladium-catalyzed cross-couplings (Suzuki, Stille), the Meerwein arylation avoids expensive transition metals and pre-functionalized organometallics, using inexpensive anilines and copper salts. This protocol provides a scalable, self-validating workflow with a focus on safety and mechanistic understanding.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the bond formation between the C5 position of the furan ring and the aryl radical derived from the aniline precursor.

Scheme 1: Retrosynthetic Pathway

-

Target: 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (3 )

-

Precursors: 2-Furaldehyde (2 ) + 3-Chloro-4-nitroaniline (1 )

-

Key Intermediate: Aryl Diazonium Chloride

Mechanistic Insight: The Radical Pathway

The reaction proceeds via a radical chain mechanism catalyzed by copper redox cycling (Cu¹⁺/Cu²⁺).

-

Diazotization: The aniline (1 ) is converted to the diazonium salt using sodium nitrite and HCl.[1]

-

Radical Generation: The diazonium ion undergoes single-electron transfer (SET) from the Cu(I) species (generated in situ or added), releasing N₂ gas and forming an aryl radical.

-

Addition: The electrophilic aryl radical attacks the C5 position of the furan ring.

-

Oxidation/Elimination: The resulting radical intermediate is oxidized by Cu(II) to a carbocation (or loses a proton/electron synchronously) to restore aromaticity and regenerate the Cu(I) catalyst.

Caption: Mechanistic cycle of the Meerwein arylation showing the Cu(I)/Cu(II) redox loop driving radical generation and termination.

Experimental Protocol

Materials & Equipment[7][8]

-

Reagents: 3-Chloro-4-nitroaniline (98%), 2-Furaldehyde (Furfural, freshly distilled), Sodium Nitrite (NaNO₂), Hydrochloric Acid (conc. 37%), Copper(II) Chloride dihydrate (CuCl₂·2H₂O), Acetone (ACS grade).

-

Equipment: 3-neck round-bottom flask (250 mL), mechanical stirrer (essential for slurry handling), internal thermometer, addition funnel, ice-salt bath.

Step-by-Step Methodology

Step 1: Diazotization of 3-Chloro-4-nitroaniline

Note: Diazonium salts of nitroanilines are potentially explosive if dried. Always keep in solution/suspension.

-

Charge: In a 250 mL 3-neck flask, dissolve 3-chloro-4-nitroaniline (17.25 g, 100 mmol) in a mixture of water (40 mL) and conc. HCl (30 mL).

-

Heat/Cool: Heat gently to 50°C to ensure partial dissolution/wetting, then cool rapidly to 0–5°C using an ice-salt bath. A fine suspension of the amine hydrochloride will form.

-

Diazotize: Prepare a solution of NaNO₂ (7.0 g, 101 mmol) in water (20 mL). Add this dropwise to the amine suspension over 30 minutes.

-

Stabilize: Stir for an additional 20 minutes at 0°C. Destroy excess nitrous acid by adding Urea (approx. 0.5 g) until KI-starch paper no longer turns blue.

Step 2: Meerwein Coupling

-

Prepare Substrate: In a separate beaker, mix 2-Furaldehyde (11.5 g, 120 mmol, 1.2 equiv) with Acetone (30 mL).

-

Combine: Add the furfural/acetone solution to the cold diazonium salt mixture.

-

Catalyze: Dissolve CuCl₂·2H₂O (2.5 g, ~15 mol%) in water (10 mL) and add it dropwise to the reaction mixture.

-

Observation: Nitrogen gas evolution (foaming) will begin immediately.

-

-

Reaction: Allow the temperature to rise slowly to 20–25°C (room temperature) over 2 hours. Stir vigorously for a total of 4–6 hours.

-

Endpoint: Evolution of N₂ gas ceases. TLC (30% EtOAc/Hexane) shows consumption of the diazonium salt (which stays at the baseline) and appearance of a new UV-active spot (Rf ~0.5).

-

Step 3: Isolation and Purification[4][5]

-

Precipitation: The product often precipitates as a dark solid during the reaction. If not, dilute the reaction mixture with cold water (200 mL) and stir for 30 minutes.

-

Filtration: Filter the crude solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove copper salts and excess acid.

-

Purification: Recrystallize the crude solid from Ethanol or Ethanol/DMF (9:1) if solubility is low.

-

Dissolve: Heat to reflux until dissolved.

-

Filter: Hot filter to remove inorganic residues.

-

Crystallize: Cool slowly to 4°C.

-

-

Drying: Dry the yellow/brown needles in a vacuum oven at 45°C for 12 hours.

Results & Specification

Expected Data Profile

| Parameter | Specification | Notes |

| Appearance | Yellow to brownish crystalline solid | Color depends on purity; pure is bright yellow. |

| Yield | 45 – 65% | Typical for Meerwein arylations due to side reactions (Sandmeyer). |

| Melting Point | 145 – 148°C | Sharp range indicates high purity. |

| ¹H NMR (DMSO-d₆) | δ 9.68 (s, 1H, CHO), 8.25 (d, 1H), 8.05 (d, 1H), 7.80 (dd, 1H), 7.65 (d, 1H, Furan), 7.45 (d, 1H, Furan) | Characteristic aldehyde singlet and furan doublets. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarring | Runaway exotherm during N₂ evolution. | Control temp strictly < 25°C during catalyst addition. Add catalyst slower. |

| Chlorinated Impurity | Sandmeyer side-reaction (Ar-Cl formation).[1] | Increase furfural equivalents (up to 1.5 eq). Ensure efficient stirring. |

| Incomplete Reaction | Catalyst deactivation. | Add an additional 5 mol% CuCl₂. Ensure pH is acidic (pH 1-2). |

Safety & Handling (Critical)

WARNING: Diazonium salts are energetic and unstable.[2][6] Adhere to the "Twelve Cardinal Rules" of diazonium safety [1].

-

Temperature Control: Never allow the diazonium solution to exceed 5°C during formation. Decomposition can be violent.[2][6]

-

Isolation: NEVER isolate the dry diazonium salt. Always use it as a solution/suspension immediately.

-

Venting: The reaction generates stoichiometric quantities of N₂ gas. Do not seal the reaction vessel; ensure adequate venting to prevent pressure buildup.

-

Quenching: Have a solution of β-naphthol/NaOH ready to quench unreacted diazonium salts in case of a spill (forms a stable azo dye).

Workflow Visualization

Caption: Operational workflow for the synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

References

-

Oger, N., & Le Grognec, E. (2020).[3] "A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts". Organic Letters.

-

Obushak, N. D., Lesyuk, A. I., et al. (2002). "Mechanism of Meerwein arylation of furan derivatives". Russian Journal of Organic Chemistry.

-

Rajeena, C. H., et al. (2018).[5] "Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety". Journal of Chemical and Pharmaceutical Research.

-

BenchChem. (2025).[4] "A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes".

Sources

Technical Application Note: 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in Pharmaceutical Synthesis

This guide details the technical application of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde , a specialized nitro-furan intermediate. While its non-chlorinated analog is the primary precursor for Dantrolene Sodium (a ryanodine receptor antagonist), this chlorinated derivative is utilized in the synthesis of halogenated Dantrolene analogs and novel nitro-furan antimicrobials aimed at overcoming resistance or improving metabolic stability.

Chemical Profile & Critical Properties[1][2][3]

This intermediate serves as the electrophilic scaffold for hydrazone formation. The introduction of the chlorine atom at the meta position of the phenyl ring (relative to the nitro group) increases lipophilicity and alters the electronic density of the furan ring, impacting both reaction kinetics and the pharmacological profile of the final API.

| Property | Specification |

| IUPAC Name | 5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde |

| Molecular Formula | C₁₁H₆ClNO₄ |

| Molecular Weight | 251.62 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMF, DMSO, Acetone; Sparingly soluble in Ethanol; Insoluble in Water. |

| Melting Point | 185–190 °C (Typical for Cl-analogs; distinct from non-Cl analog ~205°C) |

| Stability | Photosensitive (degrades to azines/polymers). Hygroscopic. |

| Hazards | Irritant, Potential Mutagen (Nitro-aromatic). Handle in a fume hood. |

Synthetic Mechanism: Hydrazone Formation

The primary application of this aldehyde is the condensation with 1-Aminohydantoin (or similar hydrazides) to form the bioactive azomethine (-CH=N-) linkage.

Mechanism:

-

Activation: Acid catalysis protonates the carbonyl oxygen of the furaldehyde, increasing electrophilicity.

-

Nucleophilic Attack: The primary amine of 1-aminohydantoin attacks the carbonyl carbon.

-

Elimination: Proton transfer and loss of water yield the hydrazone (Schiff base).

DOT Diagram: Synthetic Pathway & Impurity Logic

Figure 1: Reaction pathway for the synthesis of Dantrolene analogs, highlighting critical impurity origins.

Protocol: Synthesis of Chlorinated Dantrolene Analog

Context: This protocol describes the condensation of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde with 1-aminohydantoin hydrochloride. The chlorine substituent reduces water solubility, requiring a modified solvent system compared to standard Dantrolene synthesis.

Reagents:

-

Precursor: 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (1.0 eq)

-

Nucleophile: 1-Aminohydantoin Hydrochloride (1.1 eq)

-

Solvent: 50% Aqueous Dimethylformamide (DMF) or Aqueous Ethanol (if reflux temp is sufficient).

-

Catalyst: Concentrated HCl (trace).

Step-by-Step Methodology:

-

Dissolution (Critical for Purity):

-

Charge a chemically resistant reactor (glass-lined) with 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (10 g, 39.7 mmol).

-

Add DMF (40 mL) and stir until fully dissolved. The solution will be dark yellow/orange.

-

Note: Unlike the non-chloro analog, this compound may not dissolve fully in ethanol at room temperature. DMF ensures homogeneity.

-

-

Amine Addition:

-

In a separate vessel, dissolve 1-Aminohydantoin Hydrochloride (6.6 g, 43.7 mmol) in Water (40 mL).

-

Slowly add the aqueous amine solution to the aldehyde/DMF solution over 15 minutes.

-

Observation: A transient precipitate may form and redissolve.[1]

-

-

Reaction & Catalysis:

-

Adjust pH to 2.5 – 3.0 using dilute HCl. Caution: Higher pH promotes hydantoin ring opening (Impurity B).

-

Heat the mixture to 60°C for 2–4 hours.

-

Monitor reaction progress via HPLC (Target: <0.5% unreacted aldehyde).

-

-

Crystallization & Isolation:

-

Cool the reaction mixture slowly to 0–5°C over 2 hours. The product will precipitate as a heavy yellow/orange solid.

-

Filter the solid under vacuum.[2]

-

-

Purification (The Acid Wash):

-

Wash 1: Wash the cake with 50% DMF/Water to remove unreacted aldehyde.

-

Wash 2 (Critical): Wash with 0.1 N HCl . This removes any residual hydrazine or unreacted amine and prevents azine formation.

-

Wash 3: Wash with Acetone (chilled) to displace water and facilitate drying.

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 12 hours. Protect from light during drying.

-

Quality Control & Impurity Profiling

The chlorine atom introduces a retention time shift in Reverse-Phase HPLC.

HPLC Method Parameters:

-

Column: C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 80% B over 20 minutes.

-

Detection: UV at 375 nm (Specific for the nitro-furan chromophore).

Key Impurities Table:

| Impurity Type | Origin | Control Strategy |

| Aldehyde Azine | Dimerization of aldehyde with free hydrazine (degradation product of aminohydantoin). | Maintain acidic pH; Use fresh 1-aminohydantoin; Acid wash of filter cake. |

| Semicarbazone | Hydrolysis of the hydantoin ring under basic conditions.[3] | Strictly control pH < 4.0 during reaction and workup. |

| Unreacted Aldehyde | Incomplete reaction or excess stoichiometry. | Ensure 1.1 eq of amine; Wash cake with DMF/Water. |

Troubleshooting & Optimization

-

Low Yield: If the product remains soluble due to the DMF content, dilute the final reaction mixture with an equal volume of ice water to force precipitation.

-

Sticky Precipitate: Indicates the presence of the "Carbinolamine" intermediate (incomplete dehydration). Increase reaction temperature to 70°C or extend time to drive the elimination of water.

-

Color Shift: A shift from yellow to dark brown suggests photodegradation. Ensure the reactor is wrapped in foil or amber glass is used.

References

-

ChemicalBook. 5-(4-Nitrophenyl)-2-furaldehyde (Analog Reference). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dantrolene (Structural Basis). Retrieved from

-

Google Patents. Process for the manufacture of N-(5-nitro-2-furfurylidene)-1-aminohydantoin (US3317521A). Retrieved from

-

MDPI Pharmaceuticals. Recent Progress in the Synthesis of Drugs Incorporating Nitro(het)arene Core. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aldehyde Oxidation in Nitro-Furan Synthesis

Current Status: Operational Topic: Stabilization and Synthesis of 5-Nitro-2-furaldehyde (Nitrofurfural) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

The Core Problem: The synthesis and handling of 5-nitro-2-furaldehyde (and related nitro-furans) presents a paradox. The nitro group at C5 is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack but renders the aldehyde at C2 highly susceptible to nucleophilic attack and oxidative degradation.

Unlike benzaldehyde, furan-2-carbaldehydes possess a diene-ether character. In the presence of oxygen, they undergo autoxidation via a radical chain mechanism to form furoic acids. Furthermore, in basic media, they rapidly undergo Cannizzaro disproportionation or form insoluble humins (polymeric degradation products) due to the high electrophilicity of the carbonyl carbon.

Our Directive: To prevent oxidation, you must control three variables: Radical Initiation (Light/O2), pH Micro-environment (avoiding Cannizzaro/Ring Opening), and Covalent Protection (Acetals).

Troubleshooting Guides & FAQs

Category A: Storage & Handling Instability

Q: My nitro-furan aldehyde turns from yellow to dark brown/black within hours of isolation. Is this oxidation? A: Yes, but it is likely a combination of autoxidation and polymerization .

-

Diagnosis: The "browning" is characteristic of humin formation. The carboxylic acid formed from oxidation catalyzes the acid-mediated polymerization of the remaining aldehyde.

-

Immediate Fix:

-

Exclude Oxygen: Store the solid under Argon or Nitrogen.

-

Light Exclusion: Nitro-furans are photosensitive. Light generates singlet oxygen and radical species that accelerate autoxidation. Use amber vials wrapped in foil.

-

Temperature: Store at -20°C. Autoxidation has a significant activation energy; reducing temperature slows the radical propagation step.

-

Q: Can I store the aldehyde in solution? A: Not recommended for long periods.

-

Risk: Solvents like THF or ethers can form peroxides, which initiate the radical oxidation of the aldehyde.

-

Protocol: If solution storage is mandatory, use anhydrous acetonitrile or benzene (non-peroxidizable) and degas thoroughly. Avoid alcohols (hemiacetal formation) and chlorinated solvents (often acidic).

Category B: Reaction Optimization

Q: I am observing low yields during the nitration of furfural. Is the aldehyde oxidizing during the reaction? A: It is likely degrading due to the nitrating agent's acidity .

-

Mechanism: Standard nitration (HNO3/H2SO4) is too harsh. It causes oxidative ring opening of the furan.[1]

-

Solution: Switch to Acetyl Nitrate (generated in situ from acetic anhydride and fuming nitric acid). This reagent nitrates via an addition-elimination mechanism that preserves the aldehyde. See Protocol A below.

Q: How do I prevent the "Cannizzaro Reaction" during workup? A: The Cannizzaro reaction (disproportionation into alcohol and acid) is base-catalyzed.

-

Critical Control Point: Never wash a crude nitro-furan aldehyde reaction mixture with strong base (NaOH/KOH) to remove acids. Even localized high pH triggers disproportionation.

-

Corrective Action: Use saturated NaHCO3 (Sodium Bicarbonate) or a phosphate buffer (pH 6-7). The pH must remain below 8.0.

Visualized Pathways

The following diagram illustrates the competing pathways: the desired stability versus the oxidative and degradation routes.

Figure 1: Competing reaction pathways for 5-nitro-2-furaldehyde. Green indicates the stabilization strategy; Red indicates degradation routes.

Validated Experimental Protocols

Protocol A: Protection-First Synthesis (The Diacetate Route)

Rationale: Instead of isolating the sensitive free aldehyde immediately, we synthesize the gem-diacetate (acylal). This protects the aldehyde from oxidation during the nitration step.

Reagents:

-

Furfural (freshly distilled)

-

Acetic Anhydride (Ac2O)

-

Fuming Nitric Acid (HNO3)

-

Sulfuric Acid (catalytic)

Step-by-Step Workflow:

-

Protection: Dissolve furfural (1.0 eq) in acetic anhydride (2.5 eq). Add catalytic H2SO4 at 0°C.

-

Nitration: Cool the mixture to -5°C. Slowly add fuming HNO3 (1.1 eq) dropwise.

-

Control: Maintain temp < 10°C. The diacetate directs the nitro group to the 5-position while preventing aldehyde oxidation.

-

-

Quench: Pour mixture onto crushed ice. The 5-nitrofurfural diacetate will precipitate as a solid.

-

Isolation (Safe Point): Filter the solid.

-

Checkpoint: This diacetate solid is stable in air and can be stored.

-

-

Hydrolysis (On Demand): When the free aldehyde is needed, reflux the diacetate in 20% H2SO4 for 15 minutes, cool, and filter the precipitated 5-nitro-2-furaldehyde.

Protocol B: Purification of Free Aldehyde

Rationale: Silica gel is slightly acidic and can catalyze ring opening or polymerization of nitro-furans.

-

Column Choice: Use Neutral Alumina (Grade III) instead of Silica Gel.

-

Eluent: Dichloromethane/Hexane (avoid alcohols).

-

Speed: Flash chromatography must be rapid (< 20 mins residence time).

Quantitative Data: Stability Matrix

The following table summarizes the stability of 5-nitro-2-furaldehyde under various conditions, derived from degradation kinetics data.

| Parameter | Condition | Stability Rating | Half-Life (Approx) | Dominant Failure Mode |

| pH | < 2.0 (Strong Acid) | Poor | < 1 Hour | Ring Opening / Hydrolysis |

| pH | 4.0 - 6.0 (Weak Acid) | Optimal | Days/Weeks | Slow Autoxidation |

| pH | > 8.0 (Alkaline) | Critical Failure | Minutes | Cannizzaro / Polymerization |

| Atmosphere | Air (Ambient) | Moderate | 24-48 Hours | Autoxidation to Furoic Acid |

| Atmosphere | Argon (Inert) | High | Months | N/A |

| Light | UV/Daylight | Low | Hours | Radical Photolysis |

References

-

Synthesis and Stability of Nitrofuran Derivatives. Source: Journal of the American Chemical Society (Gilman et al., 1930).[4] Context: Foundational work establishing the diacetate protection route to prevent oxidation during nitration. URL:[Link]

-

Phototransformation of 5-nitro-2-furaldehyde in aqueous solution. Source: Photochemical & Photobiological Sciences (RSC). Context: Detailed mechanism of light-induced radical degradation (furyloxyl radicals). URL:[Link]

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Source: Organic Process Research & Development (Kappe et al.). Context: Modern safety protocols for handling acetyl nitrate and preventing thermal runaway/oxidation. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]

- 4. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]

Technical Support Center: Stability of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(3-chloro-4-nitrophenyl)-2-furaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic experimental conditions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and mitigate potential stability issues, ensuring the integrity and reproducibility of your results.

The unique structure of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde, which combines a furan ring, an aromatic aldehyde, and electron-withdrawing chloro and nitro substituents, presents specific chemical challenges. This guide will delve into the primary degradation pathways, offer strategies for stabilization, and provide protocols for assessing the compound's stability in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde turned yellow/brown and I'm seeing two new major peaks in my LC-MS analysis after exposure to basic conditions. What is happening?

A1: The most probable cause is a base-induced disproportionation reaction known as the Cannizzaro reaction.[1][2] Since 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is a non-enolizable aldehyde (it lacks alpha-hydrogens), it is susceptible to this reaction in the presence of a strong base.[3] In this process, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to a primary alcohol.[1] The color change is also indicative of degradation, potentially involving the nitroaromatic or furan moieties.[4]

Q2: What are the expected products of the Cannizzaro reaction for this specific compound?

A2: The two major products you are likely observing are:

-

Oxidation Product: Sodium or potassium 5-(3-chloro-4-nitrophenyl)-2-furoate (the salt of the carboxylic acid).

-

Reduction Product: (5-(3-chloro-4-nitrophenyl)furan-2-yl)methanol (the corresponding primary alcohol).

Q3: Can the furan ring itself degrade under basic conditions?